molecular formula C22H24N8O3 B2542507 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide CAS No. 2034480-96-9

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide

Cat. No. B2542507
CAS RN: 2034480-96-9
M. Wt: 448.487
InChI Key: FSLZQHFWEBVCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N8O3 and its molecular weight is 448.487. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Agents

Research on pyrazolopyrimidine derivatives, such as 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-(4-acetamidobenzamido)ethyl)azetidine-3-carboxamide, has shown promise in the development of novel anticancer and anti-inflammatory agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, such as HCT-116, MCF-7, and HepG2, indicating their potential in cancer therapy. The structural modifications in these derivatives contribute to their biological activity, highlighting the importance of chemical synthesis in drug discovery (Rahmouni et al., 2016).

Antimicrobial and Antiviral Properties

Some pyrazolopyrimidine derivatives exhibit antimicrobial and antiviral properties, making them potential candidates for the treatment of infectious diseases. These compounds have been tested against a variety of pathogens, including bacteria, fungi, and viruses, showing efficacy in inhibiting microbial growth. This suggests their utility in developing new antimicrobial agents to combat drug-resistant infections (Bondock et al., 2008).

Enzyme Inhibition

Pyrazolopyrimidine derivatives are also being explored for their ability to inhibit specific enzymes, such as 5-lipoxygenase, which plays a role in inflammatory processes. By inhibiting these enzymes, these compounds can potentially be used to treat inflammatory diseases, providing a new avenue for therapeutic intervention (Rahmouni et al., 2016).

Diagnostic Imaging and Tumor Imaging

Certain pyrazolopyrimidine derivatives, labeled with radioactive isotopes, have been investigated for their application in diagnostic imaging, particularly positron emission tomography (PET) for tumor imaging. These compounds have shown selective uptake in tumor tissues, making them valuable tools for diagnosing and monitoring cancer progression (Xu et al., 2012).

properties

IUPAC Name

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N8O3/c1-15(31)28-18-5-3-16(4-6-18)21(32)23-8-9-24-22(33)17-12-29(13-17)19-11-20(26-14-25-19)30-10-2-7-27-30/h2-7,10-11,14,17H,8-9,12-13H2,1H3,(H,23,32)(H,24,33)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLZQHFWEBVCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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